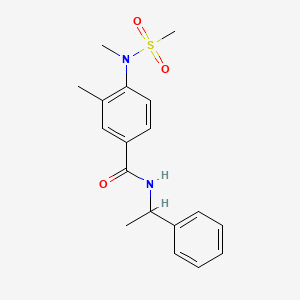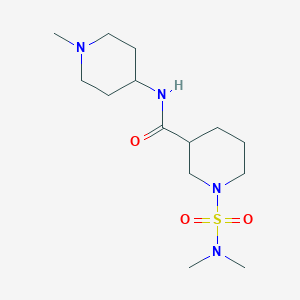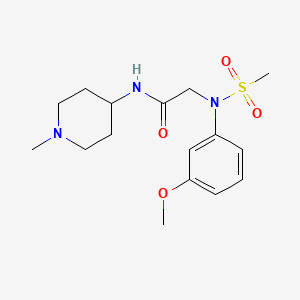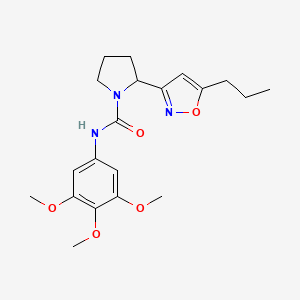![molecular formula C14H20N2O3S B4455555 N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4455555.png)
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Overview
Description
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide typically involves the reaction of a sulfonamide precursor with a pyrrolidine derivative. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Common reagents used in the synthesis include methylamine and gamma-butyrolactone .
Industrial Production Methods
Industrial production of this compound may involve large-scale ester-to-amide conversions, where gamma-butyrolactone is treated with methylamine. Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents such as hydrogen peroxide and nitric acid.
Reduction: Can be reduced using agents like zinc borohydride.
Substitution: Participates in nucleophilic substitution reactions, especially in the presence of bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Zinc borohydride.
Bases: Methylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction can yield amines .
Scientific Research Applications
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma.
Industry: Utilized in the recovery of hydrocarbons and as a solvent for polymers.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone: Shares the pyrrolidine ring structure and is used in similar industrial applications.
N-methylsuccinimide: Another related compound used in synthetic routes.
Uniqueness
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide is unique due to its combination of a sulfonamide group with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-12(14(17)16-9-4-5-10-16)7-6-8-13(11)15(2)20(3,18)19/h6-8H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXAJCMZWGLJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE](/img/structure/B4455478.png)
![(4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B4455489.png)
![2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine](/img/structure/B4455494.png)
![7-(4-chlorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4455508.png)
![1-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4455519.png)
![N-(4-fluorophenyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4455531.png)

![4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-N-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4455538.png)
![1-(3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenyl)ethanol](/img/structure/B4455542.png)
![N-[2-(morpholin-4-yl)ethyl]-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B4455548.png)
![3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B4455559.png)


